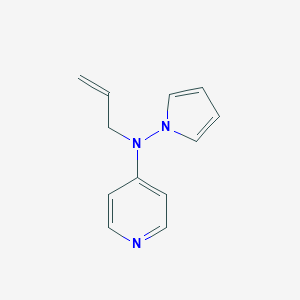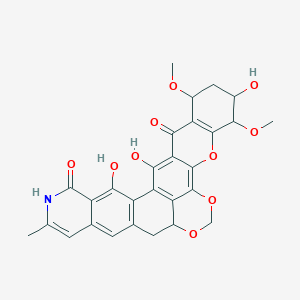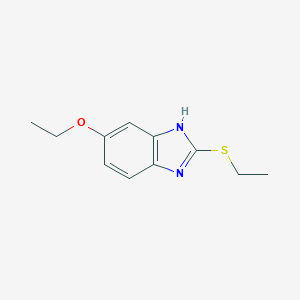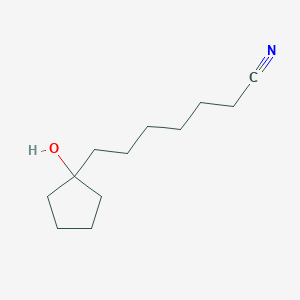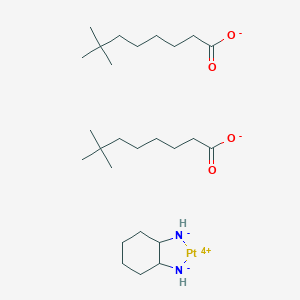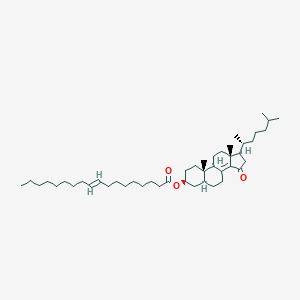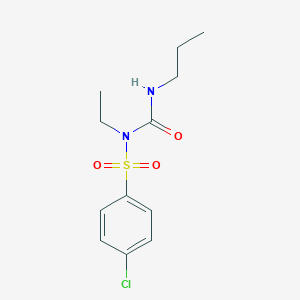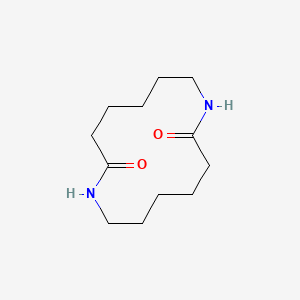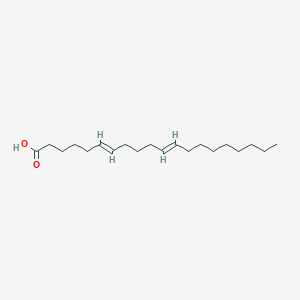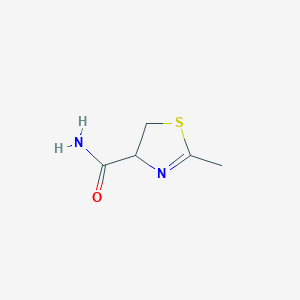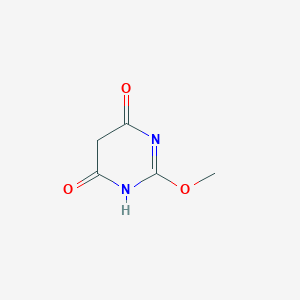
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that belongs to the class of pyrimidinediones. It has been found to have various applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) have not been extensively studied. However, it has been found to have antitumor and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI). One direction is to further investigate its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that has various applications in scientific research. Its unique properties make it a useful starting material for the synthesis of other compounds. However, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2,4-pentanedione with urea to form 4,6-dioxoheptanedioic acid. The second step involves the reaction of 4,6-dioxoheptanedioic acid with methanol and sulfuric acid to form 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI).
Wissenschaftliche Forschungsanwendungen
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) has been found to have various applications in scientific research. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. In addition, it has been found to have antitumor and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
112977-55-6 |
|---|---|
Produktname |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) |
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
2-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) |
InChI-Schlüssel |
NPYOUSBUDWWLBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)CC(=O)N1 |
Kanonische SMILES |
COC1=NC(=O)CC(=O)N1 |
Synonyme |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



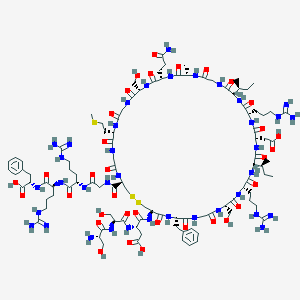
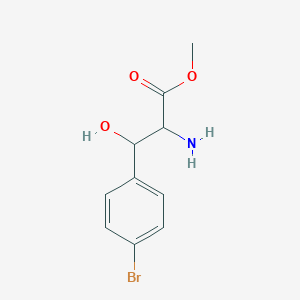
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
